Stereochemical Identity: cis (rel-(3R,6R)) Configuration Distinguishes from Unspecified and Alternative Diastereomers
The target compound is explicitly defined as the cis (rel-(3R,6R)) diastereomer, confirmed by its IUPAC name (3R,6R)-1-((benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid and the SMILES string O=C([C@H]1CN(C(OCC2=CC=CC=C2)=O)[C@@H](C(F)(F)F)CC1)O . In contrast, CAS 1269755-67-0 represents the stereochemically unspecified (InChIKey: ZCRHDDGIVRGRQG-UHFFFAOYSA-N) version , while CAS 2992630-20-1 is the (3R,6S) diastereomer . In the synthesis of related N-Cbz-CF₃-piperidine amino acids, the diastereomeric mixture could not be separated without Cbz protection, establishing that stereochemical identity is both structurally and synthetically consequential . The defined cis geometry positions the 3-carboxylic acid and 6-CF₃ on the same face of the piperidine ring, creating a unique spatial pharmacophore distinct from trans isomers where these groups occupy opposite faces.
| Evidence Dimension | Stereochemical configuration (relative and absolute) |
|---|---|
| Target Compound Data | cis, rel-(3R,6R); InChIKey ZCRHDDGIVRGRQG-VXGBXAGGSA-N; SMILES confirms [C@H] and [C@@H] chiral centers |
| Comparator Or Baseline | CAS 1269755-67-0: stereochemistry unspecified, InChIKey ZCRHDDGIVRGRQG-UHFFFAOYSA-N ; CAS 2992630-20-1: (3R,6S) diastereomer |
| Quantified Difference | Stereochemically defined (cis, 2 chiral centers) vs. undefined (racemic or mixed) vs. alternative cis diastereomer (3R,6S) |
| Conditions | Stereochemical assignment confirmed by IUPAC nomenclature and SMILES notation across vendor databases |
Why This Matters
For SAR studies and chiral drug candidate synthesis, stereochemically undefined building blocks introduce ambiguity in biological assay interpretation and can lead to irreproducible results; the defined cis configuration ensures batch-to-batch consistency in spatial pharmacophore presentation.
